1,1'-Methanediylbis(4-iodo-2-nitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methanediylbis(4-iodo-2-nitrobenzene) is an organic compound characterized by the presence of two iodine atoms and two nitro groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1,1’-Methanediylbis(4-iodo-2-nitrobenzene) typically involves the nitration of 4-iodo-2-nitrobenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. Industrial production methods may involve continuous flow processes to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
1,1’-Methanediylbis(4-iodo-2-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using hydrogenation catalysts such as Ru-Sn/Al2O3.
Substitution: The iodine atoms can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wissenschaftliche Forschungsanwendungen
1,1’-Methanediylbis(4-iodo-2-nitrobenzene) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1’-Methanediylbis(4-iodo-2-nitrobenzene) involves its ability to undergo electrophilic aromatic substitution reactions. The nitro groups act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups onto the benzene ring .
Vergleich Mit ähnlichen Verbindungen
1,1’-Methanediylbis(4-iodo-2-nitrobenzene) can be compared with similar compounds such as:
1-Iodo-4-nitrobenzene: This compound has a similar structure but with only one iodine and one nitro group.
2-Iodo-4-methoxy-1-nitrobenzene: This compound has a methoxy group instead of a second nitro group, which can influence its chemical behavior and applications.
The uniqueness of 1,1’-Methanediylbis(4-iodo-2-nitrobenzene) lies in its dual iodine and nitro groups, which provide distinct reactivity patterns and make it a versatile intermediate in various chemical syntheses.
Eigenschaften
CAS-Nummer |
1092-56-4 |
---|---|
Molekularformel |
C13H8I2N2O4 |
Molekulargewicht |
510.02 g/mol |
IUPAC-Name |
4-iodo-1-[(4-iodo-2-nitrophenyl)methyl]-2-nitrobenzene |
InChI |
InChI=1S/C13H8I2N2O4/c14-10-3-1-8(12(6-10)16(18)19)5-9-2-4-11(15)7-13(9)17(20)21/h1-4,6-7H,5H2 |
InChI-Schlüssel |
SCJKFZVYCPRQEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])CC2=C(C=C(C=C2)I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.